molecular formula C21H28N7O16P3S B102148 (2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate CAS No. 19254-05-8

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate

Cat. No.: B102148
CAS No.: 19254-05-8
M. Wt: 759.5 g/mol
InChI Key: OJNFDOAQUXJWED-NNYOXOHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxycytidine hydrochloride can be synthesized through the reaction of cytosine with 2-deoxy-D-ribose under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine hydrochloride involves the large-scale synthesis of cytosine and 2-deoxy-D-ribose, followed by their reaction under controlled conditions to produce the desired compound. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include 2’-deoxyuridine (from oxidation), cytosine and 2-deoxy-D-ribose (from reduction), and various substituted nucleosides (from substitution reactions) .

Scientific Research Applications

2’-Deoxycytidine hydrochloride is widely used in scientific research, including:

Mechanism of Action

2’-Deoxycytidine hydrochloride exerts its effects by incorporating into DNA during replication. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which is then further phosphorylated to form deoxycytidine triphosphate. This triphosphate form is incorporated into DNA, where it can affect DNA synthesis and repair processes .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: Similar in structure but contains uracil instead of cytosine.

    2’-Deoxyadenosine: Contains adenine instead of cytosine.

    2’-Deoxyguanosine: Contains guanine instead of cytosine.

Uniqueness

2’-Deoxycytidine hydrochloride is unique due to its specific incorporation into DNA and its role in DNA synthesis and repair. Unlike other deoxyribonucleosides, it specifically pairs with guanine, making it essential for maintaining the integrity of the genetic code .

Properties

CAS No.

19254-05-8

Molecular Formula

C21H28N7O16P3S

Molecular Weight

759.5 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

OJNFDOAQUXJWED-NNYOXOHSSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N

Synonyms

thio-NADP
thionicotinamide adenine dinucleotide phosphate

Origin of Product

United States

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